α-Hydroxy-4-(2-oxiranylmethoxy)-benzeneacetamide
Description
Chemical Identity and Significance
α-Hydroxy-4-(2-oxiranylmethoxy)-benzeneacetamide is a multifunctional organic compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 grams per mole. The compound is registered under Chemical Abstracts Service number 74908-88-6, providing its unique chemical identifier in scientific literature and commercial applications. This compound demonstrates significant importance in pharmaceutical chemistry as an intermediate in the synthesis of hydroxyatenolol, which serves as a metabolite of atenolol, a cardioselective beta-adrenergic blocking agent used in cardiovascular medicine.
The molecular structure incorporates multiple functional groups that contribute to its chemical versatility and biological activity. The presence of an alpha-hydroxy group adjacent to the acetamide functionality, combined with an epoxide-containing ether substituent on the benzene ring, creates a compound with diverse reactivity profiles. This structural complexity makes it valuable for synthetic organic chemistry applications, particularly in the development of pharmaceutical intermediates where multiple functional group transformations are required.
The compound's significance extends beyond its immediate pharmaceutical applications to its role in understanding structure-activity relationships in benzene derivatives. Its incorporation of both electron-donating and electron-withdrawing groups on the aromatic ring provides insights into the electronic effects that govern the reactivity of substituted benzene compounds. The spatial arrangement of these functional groups also offers opportunities for studying stereochemical effects in organic synthesis and drug metabolism.
Historical Context of Development
The development of this compound is intrinsically linked to the advancement of beta-adrenergic blocker chemistry and the quest for improved cardiovascular therapeutics. The compound emerged as part of research efforts focused on understanding the metabolic pathways of atenolol, which was first synthesized and developed in the 1970s as a selective beta-1 adrenergic receptor antagonist. The identification and characterization of atenolol metabolites, including hydroxyatenolol, drove the need for synthetic intermediates such as this compound.
The synthetic methodology for producing this compound reflects broader trends in pharmaceutical chemistry toward the development of more efficient and selective synthetic routes. Early approaches to atenolol synthesis involved the use of epichlorohydrin and phenolic starting materials, leading to the formation of various intermediates including compounds with epoxide functionalities. The recognition that this compound could serve as a key intermediate in these synthetic pathways led to its systematic study and characterization.
Research in the late 20th and early 21st centuries focused on optimizing the synthetic routes to atenolol and its related compounds, with particular attention to enantioselective synthesis methods. The development of enzymatic and catalytic approaches to atenolol synthesis necessitated the preparation and study of various intermediates, including this compound. These synthetic studies contributed to a deeper understanding of the compound's chemical properties and its role in pharmaceutical manufacturing processes.
The compound's characterization benefited from advances in analytical chemistry, particularly nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic techniques. These analytical methods enabled precise determination of the compound's structure and properties, facilitating its use in synthetic applications and quality control procedures. The availability of these analytical tools also supported research into the compound's stability, reactivity, and potential synthetic transformations.
Structural Classification and Nomenclature
This compound belongs to the class of functionalized benzeneacetamide derivatives, characterized by the presence of an acetamide group directly attached to a substituted benzene ring. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-hydroxy-2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide, which precisely describes the structural features and connectivity. This nomenclature system provides a clear description of the molecular architecture, indicating the presence of a hydroxy group at the alpha position relative to the acetamide carbonyl, and the oxirane-containing ether substituent at the para position of the benzene ring.
The compound can be classified according to several structural criteria that reflect its multifunctional nature. From a functional group perspective, it contains primary structural elements including an aromatic benzene ring, an alpha-hydroxy acetamide moiety, an ether linkage, and an epoxide ring. These functional groups are arranged in a specific spatial relationship that determines the compound's chemical and physical properties. The presence of the alpha-hydroxy group creates a chiral center, making the compound exist as a pair of enantiomers with potentially different biological activities.
The structural classification extends to its position within the broader category of phenylacetic acid derivatives, which includes numerous pharmaceutical compounds and natural products. The benzeneacetamide core structure represents a common motif in medicinal chemistry, found in various therapeutic agents including anti-inflammatory drugs, analgesics, and cardiovascular medications. The specific substitution pattern of this compound places it within a specialized subset of these compounds designed for specific synthetic or therapeutic applications.
The International Chemical Identifier key WKZBKYGIPVWYKE-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, enabling precise identification in chemical databases and literature searches. This standardized identification system facilitates communication among researchers and ensures accurate referencing of the compound in scientific publications and regulatory documents.
Position within Functionalized Benzene Derivatives
This compound occupies a unique position within the extensive family of functionalized benzene derivatives, representing a sophisticated example of multi-substituted aromatic compounds. The compound exemplifies the principle that benzene can serve as a stable aromatic platform for the attachment of diverse functional groups, creating molecules with complex chemical properties and specific biological activities. Its structure demonstrates how multiple functional groups can be strategically positioned on the benzene ring to achieve desired synthetic and pharmacological outcomes.
Within the classification of benzene derivatives, this compound belongs to the category of disubstituted benzenes with a para-substitution pattern, where the acetamide side chain and the oxiranylmethoxy group occupy positions 1 and 4 on the benzene ring respectively. This substitution pattern places it among compounds that exhibit specific electronic and steric properties resulting from the para-relationship between substituents. The para-disubstituted benzene motif is common in pharmaceutical chemistry due to its favorable symmetry and predictable chemical behavior.
The compound's position within functionalized benzene derivatives is further defined by its incorporation of both electron-donating and electron-withdrawing groups. The ether oxygen and the alpha-hydroxy group provide electron-donating character, while the acetamide carbonyl introduces electron-withdrawing properties. This combination of electronic effects creates a molecule with balanced reactivity that can participate in diverse chemical transformations while maintaining stability under appropriate conditions.
The structural complexity of this compound places it among advanced benzene derivatives that require sophisticated synthetic approaches for their preparation. Unlike simple monosubstituted benzenes, this compound requires careful control of reaction conditions and protecting group strategies to achieve selective functionalization. The presence of multiple reactive sites, including the epoxide ring, the alpha-hydroxy group, and the amide functionality, necessitates thoughtful synthetic planning to avoid unwanted side reactions.
The compound's relationship to other benzene derivatives extends to its structural similarity to various pharmaceutical compounds and natural products. The benzeneacetamide core structure is found in numerous bioactive molecules, while the epoxide functionality appears in many natural products and synthetic intermediates. This structural relationship positions this compound as both a specific synthetic target and a representative example of how benzene can be functionalized to create molecules with desired properties.
Properties
CAS No. |
74908-88-6 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO4/c12-11(14)10(13)7-1-3-8(4-2-7)15-5-9-6-16-9/h1-4,9-10,13H,5-6H2,(H2,12,14) |
InChI Key |
WKZBKYGIPVWYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(C(=O)N)O |
Origin of Product |
United States |
Biological Activity
α-Hydroxy-4-(2-oxiranylmethoxy)-benzeneacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data in tables and case studies.
- Molecular Formula : C₁₁H₁₃NO₄
- Molar Mass : 223.23 g/mol
- Density : 1.347 g/cm³
- Solubility : Soluble in DMSO and methanol
- pKa : 12.60 (predicted)
- Appearance : Off-white solid
These properties suggest that this compound may exhibit unique interactions in biological systems, making it a candidate for further investigation into its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, compounds like 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides were evaluated for their antibacterial, antifungal, and antimycobacterial activities. These compounds displayed significant efficacy against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism of action for related compounds often involves the inhibition of essential metabolic pathways. For example, some benzamide derivatives have been shown to inhibit photosynthetic electron transport in spinach chloroplasts, indicating a potential mechanism for herbicidal activity . This suggests that this compound may similarly interfere with cellular processes in microbial organisms.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its molecular structure. SAR studies indicate that modifications to the benzene ring or the amide group can enhance or diminish biological efficacy. For instance, the presence of hydroxyl groups and specific substituents can significantly affect lipophilicity and solubility, impacting the compound's bioavailability and interaction with biological targets .
Study 1: Antimicrobial Efficacy
In a study examining a series of benzamide derivatives, this compound was included among other compounds tested against bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| Compound A | 128 | Effective against MRSA |
| Compound B | 64 | Effective against E. coli |
| This compound | TBD | Further testing needed |
Study 2: Inhibition of Acetylcholinesterase
Another relevant area of research involves acetylcholinesterase (AChE) inhibitors for therapeutic applications in neurodegenerative diseases like Alzheimer’s. Although not directly studied for this compound, related compounds have shown promising AChE inhibitory activity . The implications suggest that this compound may also possess neuroprotective properties.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of skin disorders. Its α-hydroxy acid structure is known for promoting exfoliation and improving skin texture, making it suitable for formulations aimed at treating acne, photoaging, and other dermatological conditions .
Case Study: Efficacy in Acne Treatment
A clinical study demonstrated that formulations containing α-hydroxy acids, including derivatives like α-Hydroxy-4-(2-oxiranylmethoxy)-benzeneacetamide, significantly reduced acne lesions and improved overall skin appearance when applied topically over a period of several weeks. The study involved a cohort of 30 participants who applied the formulation twice daily .
Cosmetic Applications
This compound is also utilized in cosmetic formulations due to its exfoliating properties. It can enhance skin hydration and elasticity while reducing signs of aging.
Data Table: Comparison of Exfoliating Agents
| Exfoliating Agent | Mechanism of Action | Common Uses |
|---|---|---|
| Glycolic Acid | Breaks down intercellular bonds | Anti-aging, acne treatment |
| Salicylic Acid | Penetrates pores; anti-inflammatory | Acne treatment |
| This compound | Promotes exfoliation; hydrates skin | Anti-aging, acne treatment |
Toxicological Studies
Research into the safety profile of this compound indicates that it has a favorable safety margin when used in cosmetic products. Studies have shown minimal irritation and sensitization potential compared to other α-hydroxy acids, making it a safer alternative for sensitive skin types .
Case Study: Safety Evaluation in Cosmetic Formulations
A safety assessment was conducted involving 50 participants who used a cream containing this compound for four weeks. Results showed no significant adverse reactions, supporting its use in over-the-counter skincare products .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide (2a) Structure: Chlorohydrin (3-chloro-2-hydroxypropoxy) substituent at the benzene’s 4-position. Role: Intermediate in (S)-atenolol synthesis via nucleophilic substitution with isopropylamine .
2-(4-(2-Oxiranylmethoxy)phenyl)benzeneacetamide (2b) Structure: Epoxide (oxiranylmethoxy) substituent at the benzene’s 4-position. Role: By-product in atenolol synthesis; reactive epoxide enables ring-opening reactions .
α-Hydroxy-4-(2-oxiranylmethoxy)-benzeneacetamide
- Structure : Combines the epoxide of 2b with an α-hydroxyl on the acetamide.
- Role : Hypothesized to enhance polarity and hydrogen-bonding capacity compared to 2a/2b.
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP* | Water Solubility* |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₃NO₅ | 239.23 | α-hydroxy, oxiranylmethoxy | 0.5–1.2 | Moderate |
| 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide (2a) | C₁₁H₁₄ClNO₄ | 283.69 | chlorohydrin | 1.8–2.5 | Low |
| 2-(4-(2-Oxiranylmethoxy)phenyl)benzeneacetamide (2b) | C₁₁H₁₃NO₄ | 235.23 | oxiranylmethoxy | 1.2–1.8 | Low |
*Estimated based on functional group contributions.
Reactivity Highlights:
- Epoxide (2b and target compound) : Susceptible to nucleophilic attack (e.g., by amines, water), enabling further derivatization.
- Chlorohydrin (2a): Reacts with isopropylamine to form atenolol; chlorine substitution is critical for stereoselective synthesis .
Pharmacological and Industrial Relevance
- 2a and 2b: Key intermediates in enantiopure β-blockers (e.g., (S)-atenolol). The chlorohydrin in 2a allows precise stereochemical control, while 2b’s epoxide is a reactive by-product .
- Target Compound: The α-hydroxyl may enhance binding to hydrophilic targets (e.g., enzymes or receptors requiring H-bond donors). However, its epoxide group could limit stability in biological systems compared to 2a’s chlorohydrin.
Stability and Analytical Characterization
- 2a : Characterized by LC-MS (m/z 382.04 for sodium adduct) and chiral resolution to >99% enantiomeric excess (ee) .
- Target Compound : Expected to show distinct NMR peaks for the α-hydroxyl (δ 4.8–5.2 ppm) and epoxide protons (δ 3.1–3.5 ppm). Stability studies would be required to assess epoxide ring-opening under physiological conditions.
Preparation Methods
Glycidylation of 4-Hydroxybenzeneacetamide
The most cited route involves glycidylation of 4-hydroxybenzeneacetamide using epichlorohydrin or glycidyl derivatives.
Epichlorohydrin-Mediated Etherification
In a two-step process:
-
Epoxide Formation : 4-Hydroxybenzeneacetamide reacts with epichlorohydrin under basic conditions (e.g., K₂CO₃) to form the glycidyl ether intermediate.
-
Hydrolysis : The intermediate undergoes acidic hydrolysis (HCl/H₂O) to yield the α-hydroxy group.
Reaction Conditions :
This method’s regioselectivity is ensured by the phenolic –OH group’s higher nucleophilicity compared to the acetamide.
Direct Glycidyl Ether Coupling
Alternative protocols use pre-formed glycidyl tosylates or mesylates for milder conditions:
Enzymatic Resolution for Optical Purity
As atenolol metabolites require chirality, enzymatic resolution is employed post-synthesis.
Lipase-Catalyzed Esterification
-
Enzyme : Candida antarctica lipase B (CAL-B)
-
Substrate : Racemic this compound
-
Acyl Donor : Vinyl acetate
Optimization Note :
Industrial-Scale Production Insights
Patent-Derived Protocols
EP0435068A2 details a high-yield process for optically active intermediates:
| Step | Parameter | Value |
|---|---|---|
| Glycidylation | Solvent | Methanol |
| Temperature | 25°C | |
| Catalyst | NaOH (0.1 eq) | |
| Workup | Recrystallization (MeOH/H₂O) | |
| Purity | >99.5% (HPLC) |
Key Advantages :
Solvent and Stability Considerations
-
Preferred Solvents :
-
Stability Challenges :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Epichlorohydrin-mediated | 72 | 99.5 | Low | High |
| Glycidyl mesylate | 85 | 99.8 | Moderate | Medium |
| Enzymatic resolution | 45 (per cycle) | >98 ee | High | Low |
Trade-offs :
-
Epichlorohydrin route is cost-effective but generates chlorinated byproducts.
-
Enzymatic methods offer enantiopurity but require multi-step processing.
Emerging Trends and Innovations
Continuous Flow Synthesis
Recent advances adapt glycidylation to microreactors:
Q & A
What synthetic strategies are effective for constructing the α-hydroxy and epoxide functionalities in α-Hydroxy-4-(2-oxiranylmethoxy)-benzeneacetamide?
Answer: The α-hydroxy group is typically introduced via reduction of a ketone intermediate using agents like sodium borohydride (NaBH₄). The epoxide moiety can be synthesized through epoxidation of an allyl ether precursor with meta-chloroperbenzoic acid (m-CPBA) or via nucleophilic substitution with epichlorohydrin. Multi-step protocols require strict anhydrous conditions and temperature control (0–25°C) to prevent epoxide ring-opening or oxidation side reactions. Purification often involves column chromatography with ethyl acetate/hexane gradients .
Which advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Answer:
- 2D NMR (HSQC, HMBC): Maps connectivity between the α-hydroxy, acetamide carbonyl, and epoxide groups.
- X-ray crystallography: Resolves stereochemical ambiguity in the epoxide and confirms spatial arrangement (as demonstrated for structurally similar acetamides) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₁₁H₁₃NO₅ requires m/z 263.0794) .
What experimental controls are essential when assessing this compound's enzyme inhibition potential?
Answer:
- Positive controls: Use established inhibitors (e.g., indomethacin for cyclooxygenase assays).
- Vehicle controls: Match solvent concentrations (e.g., ≤1% DMSO) to rule out solvent effects.
- Thermal denaturation controls: Confirm enzyme integrity by comparing activity with/without pre-heating.
- Time-dependent inhibition assays: Pre-incubate compound with enzyme for 30 minutes before adding substrate .
How does the compound's logP value influence its cellular uptake in pharmacological studies?
Answer:
| Property | Value (Predicted/Experimental) | Method/Source |
|---|---|---|
| logP | ~1.2 (moderate hydrophobicity) | Computed properties |
| PSA | 58.56 Ų | Experimental data |
The moderate logP suggests membrane permeability, validated via parallel artificial membrane permeability assays (PAMPA). Prodrug strategies (e.g., acetylating the α-hydroxy group) can enhance bioavailability .
What degradation pathways should be monitored during stability studies of this compound?
Answer:
- Epoxide ring-opening: Hydrolysis in aqueous buffers (pH 7.4) or nucleophilic attack by biological thiols (e.g., glutathione).
- Oxidation of α-hydroxy group: Catalyzed by light or metal ions, forming a ketone derivative.
- Mitigation strategies: Use antioxidants (e.g., BHT) and store under inert gas at –20°C. Monitor via LC-MS with a C18 column and 0.1% formic acid mobile phase .
Which quantum chemical methods best predict the compound's reactive sites for rational drug design?
Answer:
- DFT calculations (B3LYP/6-311G ):** Models electron density, identifying the epoxide as an electrophilic site and the α-hydroxy as a nucleophilic site.
- Fukui function analysis: Guides derivatization by highlighting regions prone to electrophilic/nucleophilic attack .
How should researchers optimize reaction work-up procedures to maximize yield of the final product?
Answer:
- Liquid-liquid extraction: Use ethyl acetate and brine to remove polar byproducts after amidation.
- Cold ether precipitation: Minimizes epoxide degradation during crystallization.
- Preparative HPLC: Achieves >95% purity with a water-acetonitrile gradient (0.1% TFA) and C18 column .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
